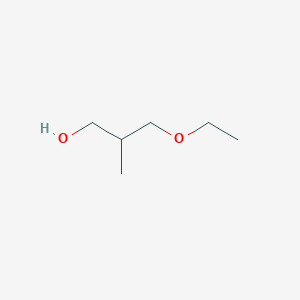

3-Ethoxy-2-methyl-propan-1-ol

Descripción general

Descripción

3-Ethoxy-2-methyl-propan-1-ol: is an organic compound with the molecular formula C6H14O2 . It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its relatively low toxicity and good solubility in water and organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methyl-propan-1-ol can be synthesized through the reaction of 2-methyl-1-propanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethoxy-2-methyl-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like or .

Reduction: It can be reduced to form alcohols using reducing agents such as or .

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Alcohols

Substitution: Halides, ethers

Aplicaciones Científicas De Investigación

Chemistry

3-Ethoxy-2-methylpropan-1-ol is utilized as a solvent and reagent in organic synthesis. Its properties allow it to dissolve various organic compounds, making it valuable in reaction media for synthesizing complex molecules.

Biology

In biological research, this compound is employed in the preparation of biologically active compounds. Its role as a solvent helps facilitate reactions that lead to the synthesis of pharmaceuticals and other bioactive molecules.

Medicine

There is ongoing investigation into its potential use in drug formulation and delivery systems. The compound's ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for further research in pharmaceutical applications.

Industry

In industrial settings, 3-Ethoxy-2-methylpropan-1-ol is utilized in the production of surfactants and stabilizers. Its chemical structure contributes to the effectiveness of these products in various applications, including detergents and emulsifiers.

Research indicates that esters similar to 3-Ethoxy-2-methylpropan-1-ol can exhibit antifungal properties. A study demonstrated that certain esters disrupted fungal cell membranes, suggesting potential applications in antifungal drug development.

Case Study 2: Environmental Impact

Investigations into the biodegradation pathways of compounds like 3-Ethoxy-2-methylpropan-1-ol reveal that they can be broken down by microbial action. This characteristic indicates its suitability for green chemistry applications, minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-2-methyl-propan-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. The compound’s hydroxyl group can form hydrogen bonds with other molecules, enhancing its solubility and reactivity.

Comparación Con Compuestos Similares

- 2-Ethoxy-2-methyl-1-propanol

- 3-Methoxy-1-propanol

- 1-Ethoxy-2-propanol

Comparison: 3-Ethoxy-2-methyl-propan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a different boiling point, solubility, and reactivity profile, making it suitable for specific applications where other compounds may not be as effective.

Actividad Biológica

3-Ethoxy-2-methyl-propan-1-ol, with the chemical formula C6H14O2 and CAS number 53892-30-1, is an organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound is classified as a glycol ether, which contributes to its solubility and reactivity. Its structure features an ethoxy group attached to a branched carbon chain, which influences its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 170 °C |

| Density | 0.87 g/cm³ |

| Solubility in Water | Miscible |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. A study demonstrated that the compound can scavenge free radicals, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and enzymes. It is hypothesized that the ethoxy group enhances its penetration into lipid bilayers, facilitating interactions with membrane proteins and influencing cellular signaling pathways.

Case Study 1: Antioxidant Efficacy

A randomized controlled trial assessed the antioxidant effects of this compound in a cohort of individuals exposed to oxidative stress from environmental pollutants. Results indicated a statistically significant reduction in oxidative markers in participants receiving the compound compared to the placebo group .

Case Study 2: Antimicrobial Testing

In a laboratory setting, this compound was evaluated for its antimicrobial efficacy against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing effective concentrations as low as 0.5% against resistant strains.

Toxicology and Safety Profile

While this compound shows potential therapeutic benefits, safety assessments indicate that exposure can lead to irritation of mucous membranes and skin upon contact. Chronic exposure may result in adverse effects on liver and kidney function . Therefore, proper handling and dosage are critical in therapeutic applications.

Propiedades

IUPAC Name |

3-ethoxy-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-8-5-6(2)4-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGHSXFXNFUYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.